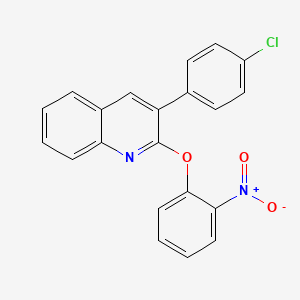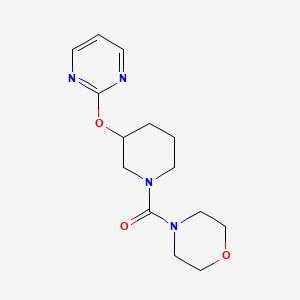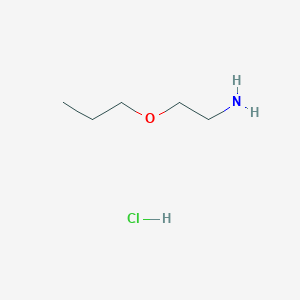![molecular formula C9H14O4S3 B2948697 Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl- CAS No. 355120-40-0](/img/structure/B2948697.png)
Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2’-[carbonothioylbis(thio)]bis[2-methyl-], also known as 2,2’-[Carbonothioylbis(thio)]bis[2-methylpropanoic acid], is a chemical compound with the molecular formula C9H14O4S3 . It has an average mass of 282.400 Da and a monoisotopic mass of 282.005432 Da . This compound is also known by its IUPAC name, 2,2’- (Carbonothioyldisulfanediyl)bis (2-methylpropanoic acid) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.4 and a melting point of 178°C . It should be stored at room temperature, in a sealed and dry condition .科学的研究の応用
Synthesis Methods and Intermediates : Propanoic acid derivatives, such as 3-(aminothiocarbonylthio)propanoic acids, serve as intermediates in synthesizing biologically active compounds like 2-thioxo-1,3-thiazan-4-ones. These derivatives can be synthesized efficiently using anhydrous solvents to shorten the reaction time significantly (Orlinskii, 1996).
Bacterial Metabolism and Environmental Applications : Propanoic acid derivatives are involved in the bacterial metabolism of environmental pollutants like Bisphenol A. These derivatives participate in novel pathways, including oxidative skeletal rearrangement and cleavage processes, crucial for breaking down such compounds (Spivack et al., 1994).
Solar Cell Applications : In the field of solar energy, derivatives of propanoic acid are used in engineering organic sensitizers for solar cells. These derivatives enhance incident photon-to-current conversion efficiency, demonstrating their significance in photovoltaic technology (Kim et al., 2006).
Polymer and Materials Science : Propanoic acid derivatives are utilized in synthesizing branched polymers and dendrimers, serving as building blocks for advanced materials. These derivatives aid in creating polymers with specific branching and properties, relevant for various industrial applications (Annby et al., 1998), (Ma et al., 2016).
Chemical Extraction and Recovery : In chemical engineering, propanoic acid derivatives are significant in processes like reactive extraction. They play a role in the recovery of propionic acid from aqueous solutions, highlighting their importance in downstream processing and purification techniques (Keshav et al., 2009).
Pharmaceutical and Medicinal Chemistry : Propanoic acid derivatives are key in synthesizing various pharmaceutical compounds. They are involved in the creation of molecules essential for biological and medicinal applications, like the synthesis of biologically active propynoic acid derivatives (Kutubi & Kitamura, 2011).
作用機序
Target of Action
It is known that the compound is an organic sulfur compound , which suggests that it may interact with biological systems that are sensitive to sulfur-containing compounds.
Mode of Action
It is known that the compound has a strong sulfur-containing structure , which may contribute to its interactions with its targets.
Biochemical Pathways
Given its use as a preservative and antioxidant , it may be involved in pathways related to oxidative stress and preservation of biological materials.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents , which may influence its bioavailability and distribution within the body.
Result of Action
Given its use as a preservative and antioxidant , it may help to prevent oxidative damage and prolong the shelf-life of biological materials.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be used in a well-ventilated area to avoid inhalation of gases . It should also be stored properly, away from sources of ignition and oxidizing agents .
特性
IUPAC Name |
2-(2-carboxypropan-2-ylsulfanylcarbothioylsulfanyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S3/c1-8(2,5(10)11)15-7(14)16-9(3,4)6(12)13/h1-4H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNUBPMMXWWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC(=S)SC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355120-40-0 |
Source


|
| Record name | 2,2'-(Carbonothioyldisulfanediyl)bis(2-methylpropanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
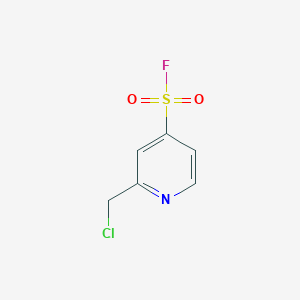
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)
![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
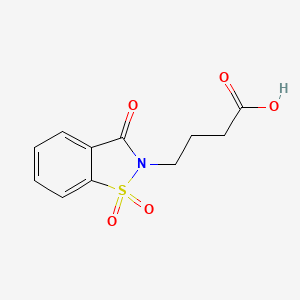

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

